α7 nAChR Agonist Potency: N-Methylquinuclidine vs. Arylidene Analogs
In a direct head-to-head comparison within the same study, N-methyl quinuclidine was evaluated alongside arylidene-substituted quinuclidine analogs for agonistic activity at the human α7 nAChR [1]. The target compound demonstrated an EC50 of 40 μM, while the comparator arylidene analog achieved an EC50 of 1.5 μM [1].
| Evidence Dimension | Agonist potency at human α7 nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | EC50 = 40 μM |
| Comparator Or Baseline | Arylidene-substituted quinuclidine analog |
| Quantified Difference | ~27-fold difference in potency (1.5 μM vs. 40 μM) |
| Conditions | Cell-based assay measuring α7 nAChR activation |
Why This Matters
This quantifies the precise functional impact of exocyclic N-methyl substitution versus arylidene extension on the quinuclidine scaffold, guiding selection of the correct potency profile for CNS receptor studies.
- [1] Leonik, F. M., Papke, R. L., & Horenstein, N. A. (2007). Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1520-1522. View Source
